

A Comparative Guide to Inter-Laboratory Quantification of Omeprazole in Plasma

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Compound of Interest

Compound Name: Omeprazole acid

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The accurate quantification of omeprazole, a widely used proton pump inhibitor, in plasma is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. While formal multi-laboratory round-robin studies are not extensively published, a review of validated bioanalytical methods from various laboratories provides a strong basis for comparing performance and methodologies. This guide synthesizes data from multiple independent studies to offer a comparative overview of common analytical techniques for omeprazole quantification in human plasma.

The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, tandem mass spectrometry (LC-MS/MS). The choice of method and specific protocol can significantly impact sensitivity, precision, and accuracy.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different validated methods for omeprazole quantification in plasma, providing a baseline for what well-controlled experiments should achieve.

Table 1: Performance of LC-MS/MS Methods for Omeprazole Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (ng/mL)	0.50 - 800[1]	2.5 - 1500	5 - 250 (for 5-hydroxyomeprazole)[2]	25 - 600
Lower Limit of Quantification (LLOQ) (ng/mL)	0.50[1]	2.5	5 (for 5-hydroxyomeprazole)[2]	25
Intra-Day Precision (%RSD)	0.4 - 8.5[1]	< 4.4	< 11[2]	2.2 - 5.8
Inter-Day Precision (%RSD)	1.2 - 6.8[1][3]	< 4.4	< 11[2]	2.2 - 5.8
Accuracy (% Recovery / %RE)	< 5.7 (%RE)[1]	4.1 (%RE)	Not Specified	-1.9 to -10.3 (% Deviation)
Internal Standard	Sildenafil[1]	Desoxyomeprazole	(2-[(3,5-dimethylpyridine-2-yl)methyl]thio)-1H-benzimidazole-5-yl)methanol[2]	Not Specified

Table 2: Performance of HPLC-UV Methods for Omeprazole Quantification

Parameter	Method 1	Method 2
Linearity Range (ng/mL)	30 - 1000[4]	10 - 2000 (µg/mL converted to ng/mL)[5]
Lower Limit of Detection (LOD) (ng/mL)	2[6]	10[5]
Intra-Day Precision (%CV)	< 5.78[6]	Not Specified
Inter-Day Precision (%CV)	< 4.59[6]	Not Specified
Accuracy (% Recovery)	> 75.48[6]	Not Specified
Internal Standard	Lansoprazole[6]	Phenacetin[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are representative protocols for the main analytical methods.

Method 1: LC-MS/MS with Protein Precipitation

This method is valued for its simplicity and high-throughput capabilities.

- Sample Preparation:
 - To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., (N)-Methyl omeprazole-d3).[3]
 - Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
 - Vortex the mixture for 1 minute.[3]
 - Centrifuge at 14,000 rpm for 10 minutes.[3]
 - Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:

- HPLC System: UHPLC system.[\[7\]](#)
- Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[\[3\]](#)
- Flow Rate: 0.45 mL/min.
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transition: For omeprazole, m/z 346.2 → 198.0.

Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)

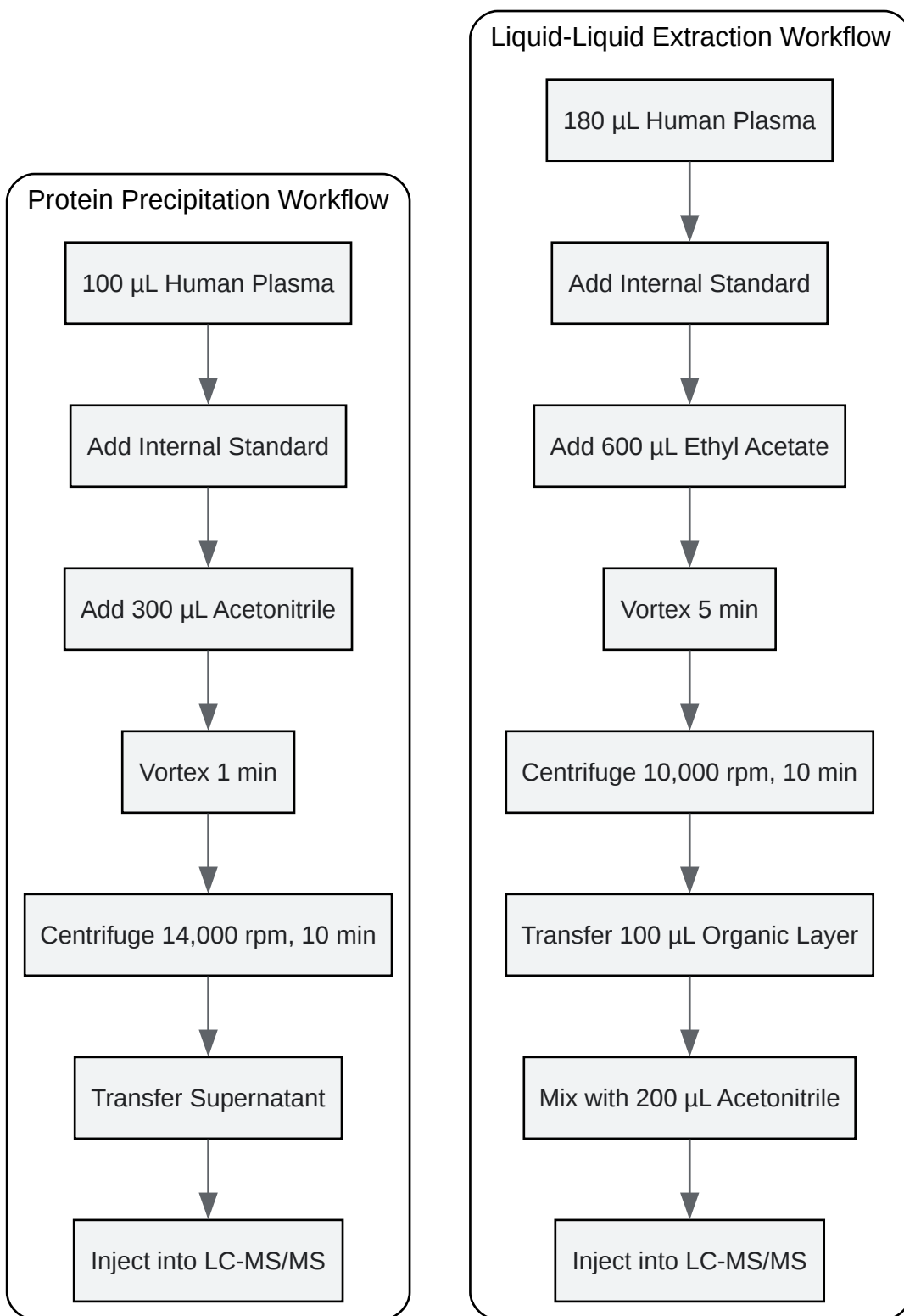
LLE is a more traditional sample clean-up technique that can provide cleaner extracts than protein precipitation.

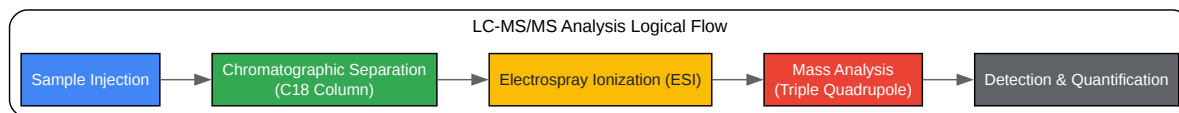
- Sample Preparation:
 - To 180 μL of human plasma, add the internal standard solution.[\[7\]](#)
 - Add 600 μL of ethyl acetate and vortex for 5 minutes.[\[7\]](#)
 - Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[\[7\]](#)
 - Transfer 100 μL of the upper organic layer to a new tube.[\[7\]](#)
 - Mix the organic extract with 200 μL of acetonitrile prior to injection.[\[7\]](#)
- LC-MS/MS Conditions:
 - HPLC System: UHPLC NEXERA or equivalent.[\[7\]](#)
 - Column: C18 column.
 - Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 7.25).

- Flow Rate: 0.6 mL/min.[\[7\]](#)
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040).[\[7\]](#)
- Ionization: Electrospray Ionization (ESI) in positive mode.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation and analysis methods.





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